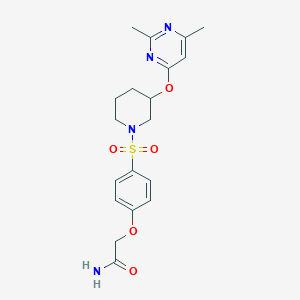

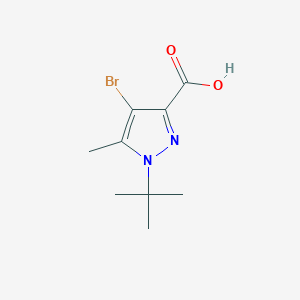

![molecular formula C8H6N2O4 B2974535 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 852399-94-1](/img/structure/B2974535.png)

6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

WAY-647361 is a compound known for its role as a phosphoinositide 3-kinase (PI3K) inhibitor . PI3K inhibitors are a class of drugs that block the PI3K enzyme, which is involved in various cellular functions, including growth, proliferation, and survival. WAY-647361 has garnered attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WAY-647361 umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von WAY-647361 wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Funktionsgruppenmodifikationen: Verschiedene funktionelle Gruppen werden eingeführt oder modifiziert, um die gewünschten chemischen Eigenschaften zu erreichen.

Reinigung: Die endgültige Verbindung wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsverfahren

Die industrielle Produktion von WAY-647361 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Hochskalierung von Reaktionen: Reaktionen werden unter Verwendung größerer Reaktoren und optimierter Bedingungen hochskaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen umgesetzt, um die Konsistenz und Qualität des Endprodukts zu gewährleisten.

Einhaltung von Vorschriften: Der Produktionsprozess entspricht den behördlichen Richtlinien, um Sicherheit und Wirksamkeit zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

WAY-647361 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu modifizieren.

Substitution: WAY-647361 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile werden unter kontrollierten Bedingungen eingesetzt, um eine Substitution zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

WAY-647361 hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um PI3K-Signalwege und ihre Rolle in zellulären Prozessen zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die Mechanismen des Zellwachstums, der Proliferation und des Überlebens zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen in der Krebstherapie untersucht, insbesondere bei der gezielten Ansteuerung von PI3K-bezogenen Signalwegen.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf PI3K abzielen.

Wirkmechanismus

WAY-647361 entfaltet seine Wirkung durch Hemmung des PI3K-Enzyms. Die Hemmung von PI3K stört die Signalwege, die am Zellwachstum und -überleben beteiligt sind, was zu einer verringerten Proliferation und erhöhter Apoptose (programmierter Zelltod) in Krebszellen führt. Die molekularen Ziele umfassen das PI3K-Enzym und nachgeschaltete Signalmoleküle wie AKT und mTOR .

Analyse Chemischer Reaktionen

Types of Reactions

WAY-647361 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

Substitution: WAY-647361 can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

WAY-647361 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study PI3K signaling pathways and their role in cellular processes.

Biology: Employed in research to understand the mechanisms of cell growth, proliferation, and survival.

Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting PI3K-related pathways.

Industry: Utilized in the development of new drugs and therapeutic agents targeting PI3K.

Wirkmechanismus

WAY-647361 exerts its effects by inhibiting the PI3K enzyme. The inhibition of PI3K disrupts the signaling pathways involved in cell growth and survival, leading to reduced proliferation and increased apoptosis (programmed cell death) in cancer cells. The molecular targets include the PI3K enzyme and downstream signaling molecules such as AKT and mTOR .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

LY294002: Ein weiterer PI3K-Inhibitor mit einem ähnlichen Wirkmechanismus.

Wortmannin: Ein Naturprodukt, das ebenfalls PI3K hemmt.

GDC-0941: Ein synthetischer PI3K-Inhibitor, der in der Krebsforschung eingesetzt wird.

Einzigartigkeit von WAY-647361

WAY-647361 ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die besondere pharmakokinetische und pharmakodynamische Eigenschaften bietet. Seine hohe Potenz und Selektivität für PI3K machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c1-3-4(8(12)13)5-6(11)9-2-10-7(5)14-3/h2H,1H3,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUXILGTYMNJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)N=CNC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852399-94-1 |

Source

|

| Record name | 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

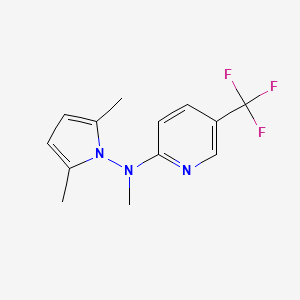

![5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2974453.png)

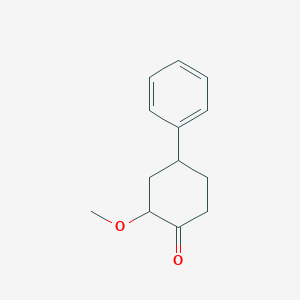

![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2974457.png)

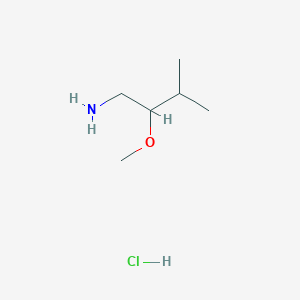

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2974459.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2974462.png)

![7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2974463.png)

![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B2974464.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2974474.png)

![4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2974475.png)